Cas no 2757891-26-0 (2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid)

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for its trifluoromethyl and carboxyl functional groups. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide and heterocyclic chemistry, allowing selective deprotection under mild conditions. The trifluoromethyl group imparts electron-withdrawing properties, influencing reactivity and stability in subsequent transformations. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features facilitate the development of bioactive molecules. Its crystalline form ensures consistent purity, making it suitable for precise synthetic applications. The carboxylic acid moiety further enables derivatization via esterification or amidation, expanding its utility in scaffold diversification.
2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid structure
2757891-26-0 structure
商品名:2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS番号:2757891-26-0
MF:C15H11F3N2O4
メガワット:340.254054307938
CID:6441564
PubChem ID:165762266

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2757891-26-0
    • EN300-37101080
    • 2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
    • 2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
    • インチ: 1S/C15H11F3N2O4/c16-15(17,18)11-7-6-10(13(21)22)12(19-11)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,21,22)(H,19,20,23)
    • InChIKey: LDKPEIQNHLVLOI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=C(C(=O)O)C(=N1)NC(=O)OCC1C=CC=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 340.06709132g/mol
  • どういたいしつりょう: 340.06709132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 88.5Ų

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101080-0.05g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
0.05g
$707.0 2023-05-30
Enamine
EN300-37101080-10.0g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
10g
$3622.0 2023-05-30
Enamine
EN300-37101080-0.5g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
0.5g
$809.0 2023-05-30
Enamine
EN300-37101080-5.0g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
5g
$2443.0 2023-05-30
Enamine
EN300-37101080-0.1g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
0.1g
$741.0 2023-05-30
Enamine
EN300-37101080-0.25g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
0.25g
$774.0 2023-05-30
Enamine
EN300-37101080-1.0g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
1g
$842.0 2023-05-30
Enamine
EN300-37101080-2.5g
2-{[(benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2757891-26-0
2.5g
$1650.0 2023-05-30

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acidに関する追加情報

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No: 2757891-26-0)

2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid is a highly specialized organic compound with the CAS registry number 2757891-26-0. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyridine ring substituted with a benzyloxycarbonylamino group at position 2 and a trifluoromethyl group at position 6, along with a carboxylic acid moiety at position 3. These substituents confer unique electronic and steric properties, making it an interesting candidate for various chemical and biological studies.

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous flow chemistry to optimize the production process, ensuring scalability for potential industrial applications.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can enhance the bioavailability and pharmacokinetic properties of the molecule. Additionally, the benzyloxycarbonylamino group serves as a versatile protecting group for amino functionalities, facilitating further functionalization in medicinal chemistry programs. Recent studies have highlighted its role in inhibiting specific enzymes involved in metabolic disorders, such as diabetes and obesity, making it a valuable lead compound for therapeutic development.

In the field of materials science, 2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid has been investigated for its ability to form self-assembled monolayers (SAMs) on various substrates. The carboxylic acid functionality allows for strong interactions with metal surfaces, while the aromatic ring provides stability and order in the monolayer structure. These SAMs have potential applications in sensors, catalysis, and nanotechnology due to their high surface area and tunable properties.

From an environmental perspective, researchers have examined the biodegradation pathways of this compound under simulated environmental conditions. Studies suggest that under aerobic conditions, the compound undergoes hydrolysis at the benzyloxycarbonyl group, leading to cleavage of the protecting group and subsequent degradation of the pyridine core. These findings are crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, 2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No: 2757891-26-0) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure enables it to serve as a versatile building block for drug discovery, materials science, and environmental studies. As research continues to uncover new properties and functionalities of this compound, its significance in both academic and industrial settings is expected to grow further.

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